molecular formula C12H20Cl2N2O2 B15275841 2-chloro-N-[2-(diethylamino)-2-(furan-2-yl)ethyl]acetamide hydrochloride

2-chloro-N-[2-(diethylamino)-2-(furan-2-yl)ethyl]acetamide hydrochloride

Katalognummer: B15275841
Molekulargewicht: 295.20 g/mol
InChI-Schlüssel: RCUIRWDXNYFCTB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-chloro-N-[2-(diethylamino)-2-(furan-2-yl)ethyl]acetamide hydrochloride is a chemical compound with a complex structure that includes a furan ring, a diethylamino group, and a chloroacetamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[2-(diethylamino)-2-(furan-2-yl)ethyl]acetamide hydrochloride typically involves multiple steps. One common method includes the reaction of 2-chloroacetamide with 2-(diethylamino)-2-(furan-2-yl)ethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to remove any impurities.

Analyse Chemischer Reaktionen

Types of Reactions

2-chloro-N-[2-(diethylamino)-2-(furan-2-yl)ethyl]acetamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The chloroacetamide group can be reduced to form amine derivatives.

    Substitution: The chlorine atom can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium azide (NaN3) and thiols (RSH) can be used for substitution reactions.

Major Products Formed

    Oxidation: Furan derivatives with various functional groups.

    Reduction: Amine derivatives with reduced chloroacetamide groups.

    Substitution: Derivatives with different substituents replacing the chlorine atom.

Wissenschaftliche Forschungsanwendungen

2-chloro-N-[2-(diethylamino)-2-(furan-2-yl)ethyl]acetamide hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-chloro-N-[2-(diethylamino)-2-(furan-2-yl)ethyl]acetamide hydrochloride involves its interaction with specific molecular targets. The diethylamino group can interact with biological receptors, while the furan ring may participate in π-π interactions with aromatic residues. The chloroacetamide moiety can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to potential biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-chloro-N,N-dimethylethylamine hydrochloride: Similar structure but with dimethylamino instead of diethylamino group.

    2-chloro-N,N-diethylethylamine hydrochloride: Similar structure but lacks the furan ring.

    2-chloro-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]acetamide hydrochloride: Similar structure but with dimethylamino group.

Uniqueness

2-chloro-N-[2-(diethylamino)-2-(furan-2-yl)ethyl]acetamide hydrochloride is unique due to the presence of both the furan ring and the diethylamino group, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research applications.

Eigenschaften

Molekularformel

C12H20Cl2N2O2

Molekulargewicht

295.20 g/mol

IUPAC-Name

2-chloro-N-[2-(diethylamino)-2-(furan-2-yl)ethyl]acetamide;hydrochloride

InChI

InChI=1S/C12H19ClN2O2.ClH/c1-3-15(4-2)10(9-14-12(16)8-13)11-6-5-7-17-11;/h5-7,10H,3-4,8-9H2,1-2H3,(H,14,16);1H

InChI-Schlüssel

RCUIRWDXNYFCTB-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC)C(CNC(=O)CCl)C1=CC=CO1.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.